molecular formula C14H11Br2NO B11177448 2-bromo-N-(4-bromo-3-methylphenyl)benzamide

2-bromo-N-(4-bromo-3-methylphenyl)benzamide

Cat. No.: B11177448
M. Wt: 369.05 g/mol
InChI Key: UWFAWEPRLJOJMB-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromo-3-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two bromine atoms and a methyl group attached to the phenyl rings. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-bromo-3-methylphenyl)benzamide typically involves the following steps:

    Bromination of Benzamide: Benzamide is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 2-bromobenzamide.

    N-Arylation: The 2-bromobenzamide is then subjected to N-arylation with 4-bromo-3-methylaniline. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-bromo-3-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in the presence of a polar aprotic solvent such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

2-bromo-N-(4-bromo-3-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-bromo-N-(4-bromo-3-methylphenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the benzamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(4-chloro-3-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.

    2-bromo-N-(4-bromo-3-ethylphenyl)benzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

2-bromo-N-(4-bromo-3-methylphenyl)benzamide is unique due to the presence of two bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its binding interactions and make it a valuable compound for various applications.

Properties

Molecular Formula

C14H11Br2NO

Molecular Weight

369.05 g/mol

IUPAC Name

2-bromo-N-(4-bromo-3-methylphenyl)benzamide

InChI

InChI=1S/C14H11Br2NO/c1-9-8-10(6-7-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18)

InChI Key

UWFAWEPRLJOJMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Br)Br

Origin of Product

United States

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